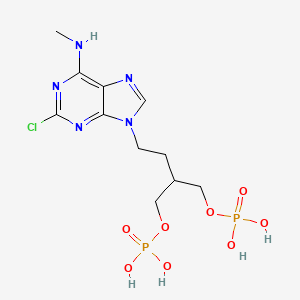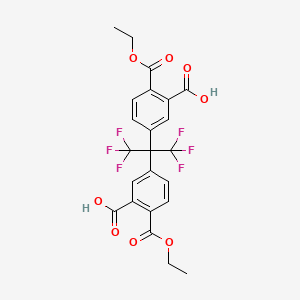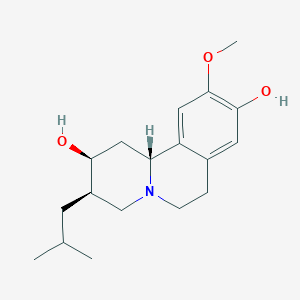
W67Ydn587R
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
W67Ydn587R, also known as (+)-9-O-desmethyl-β-dihydrotetrabenazine, is a compound with the molecular formula C18H27NO3. This compound is a derivative of tetrabenazine, which is used in the treatment of hyperkinetic movement disorders.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of W67Ydn587R involves multiple steps, starting from commercially available precursors. The key steps include:
Hydrogenation: The initial step involves the hydrogenation of a precursor compound to form a dihydro derivative.
Demethylation: The next step is the selective demethylation of the dihydro derivative to yield this compound.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route as described above but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
W67Ydn587R undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
W67Ydn587R has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity and stability of tetrabenazine derivatives.
Biology: The compound is used in research related to neurotransmitter regulation and movement disorders.
Medicine: this compound is being investigated for its potential therapeutic effects in treating hyperkinetic movement disorders.
Wirkmechanismus
The mechanism of action of W67Ydn587R involves its interaction with vesicular monoamine transporters (VMAT). By inhibiting VMAT, the compound reduces the uptake of monoamines into synaptic vesicles, thereby decreasing the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This action helps in managing hyperkinetic movement disorders by reducing excessive neurotransmitter activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrabenazine: The parent compound of W67Ydn587R, used in the treatment of movement disorders.
Reserpine: Another VMAT inhibitor with similar pharmacological effects.
Valbenazine: A derivative of tetrabenazine with improved pharmacokinetic properties.
Uniqueness
This compound is unique due to its specific structural modifications, which enhance its selectivity and potency as a VMAT inhibitor. Compared to tetrabenazine, this compound has a higher affinity for VMAT and a longer duration of action, making it a promising candidate for further research and development .
Eigenschaften
CAS-Nummer |
1214267-68-1 |
|---|---|
Molekularformel |
C18H27NO3 |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
(2S,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol |
InChI |
InChI=1S/C18H27NO3/c1-11(2)6-13-10-19-5-4-12-7-17(21)18(22-3)8-14(12)15(19)9-16(13)20/h7-8,11,13,15-16,20-21H,4-6,9-10H2,1-3H3/t13-,15-,16+/m1/s1 |
InChI-Schlüssel |
NNGHNWCGIHBKHE-BMFZPTHFSA-N |
Isomerische SMILES |
CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@@H]1O)OC)O |
Kanonische SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


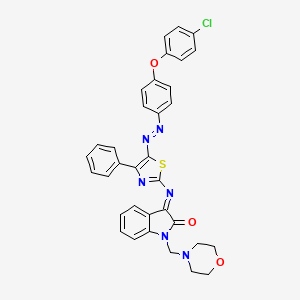

![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-aminoacetate](/img/structure/B12780736.png)

![(4R,8R)-2,4,18-trihydroxy-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one](/img/structure/B12780753.png)
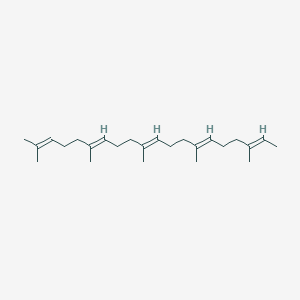
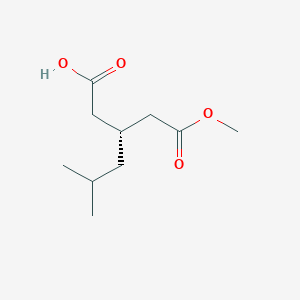
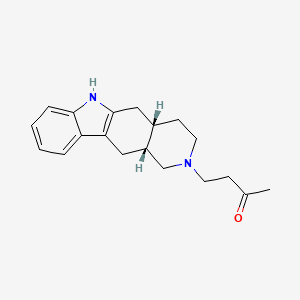
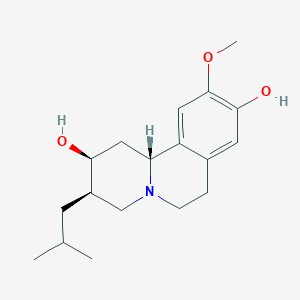

![N-(8a-methyl-6-propan-2-ylspiro[7,8-dihydro-4aH-1,2,4-benzotrioxine-3,4'-cyclohexane]-1'-yl)-N'-(7-chloroquinolin-4-yl)ethane-1,2-diamine](/img/structure/B12780786.png)

